Ecdysone Receptor Agonist Activity: Species‑Specific Potency of 4‑Bromo‑2‑acetyl‑N‑methylpyrrole
1‑(4‑Bromo‑1‑methyl‑1H‑pyrrol‑2‑yl)ethan‑1‑one demonstrates species‑dependent ecdysone receptor agonism. In a luciferase reporter gene assay performed in Bm5 cells (Bombyx mori), the compound achieves an EC₅₀ of 151 nM after 24 h of incubation [1]. In contrast, the same assay conducted in Sl2 cells (Spodoptera littoralis) yields a higher EC₅₀ of 437 nM [2]. This ~2.9‑fold difference in potency between insect species provides a direct quantitative benchmark that is not available for the non‑halogenated analog 2‑acetyl‑1‑methylpyrrole, which shows only millimolar inhibition in unrelated enzyme assays (6PGD IC₅₀ 0.020–0.147 mM) [3].
| Evidence Dimension | Ecdysone receptor agonism (EC₅₀) |
|---|---|
| Target Compound Data | 151 nM (Bombyx mori Bm5 cells); 437 nM (Spodoptera littoralis Sl2 cells) |
| Comparator Or Baseline | Non‑halogenated analog (2‑acetyl‑1‑methylpyrrole): no reported ecdysone activity; 6PGD inhibition IC₅₀ = 0.020–0.147 mM |
| Quantified Difference | 2.9‑fold lower potency in S. littoralis vs B. mori; nanomolar activity vs millimolar activity of unsubstituted analog |
| Conditions | Luciferase reporter gene assay in insect cell lines after 24 h incubation |
Why This Matters
This species‑specific activity profile enables informed selection for insect endocrinology studies and differentiates the compound from non‑halogenated pyrroles that lack nanomolar ecdysone receptor engagement.
- [1] BindingDB. BDBM50488473 (CHEMBL2286426). EC₅₀ = 151 nM (Bombyx mori Bm5 cells). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50488473 (accessed 2026-04-15). View Source
- [2] BindingDB. BDBM50488473 (CHEMBL2286426). EC₅₀ = 437 nM (Spodoptera littoralis Sl2 cells). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50488473 (accessed 2026-04-15). View Source
- [3] Özaslan MS. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. J Mol Recognit. 2024;37(3):e3083. doi:10.1002/jmr.3083. View Source
